N-(4-methoxybenzyl)methionine
Description
N-(4-Methoxybenzyl)methionine is a protected derivative of the amino acid methionine, where the 4-methoxybenzyl (4-MeOBn) group is attached to the nitrogen atom of methionine’s amino group. This modification is commonly employed in organic synthesis to shield the amino functionality during multi-step reactions, enabling selective transformations of other functional groups . The 4-MeOBn group is favored for its balance of steric bulk and electron-donating methoxy substituent, which enhances stability under acidic or basic conditions while facilitating later deprotection steps .
Synthetic procedures for 4-MeOBn-protected compounds typically involve condensation of methionine derivatives with 4-methoxybenzyl halides or activated esters in polar aprotic solvents like DMF or acetone, often with potassium carbonate as a base . Purification via silica gel chromatography or reverse-phase HPLC is standard . Applications span medicinal chemistry, particularly in developing receptor-targeted ligands (e.g., estrogen receptor probes) and bioactive molecules with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.359 |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H19NO3S/c1-17-11-5-3-10(4-6-11)9-14-12(13(15)16)7-8-18-2/h3-6,12,14H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
PGVUZSZFTTULKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(CCSC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position Effects
The position of the methoxy group on the benzyl ring significantly influences biological activity and synthetic utility. For example:
- N-(3-Methoxybenzyl)methionine: The meta-methoxy substituent reduces electron density at the benzyl group compared to the para isomer. In pyridazinone derivatives, this leads to mixed FPR1/FPR2 receptor agonism, whereas the 4-MeOBn analog exhibits selective FPR2 agonism .
- N-(2-Methoxybenzyl)methionine : Ortho substitution introduces steric hindrance, often complicating synthetic accessibility and reducing stability during deprotection .
Table 1: Receptor Selectivity of Methoxybenzyl-Substituted Pyridazinones
| Substituent Position | Receptor Activity | Selectivity | Reference |
|---|---|---|---|
| 4-MeOBn | FPR2 agonist | High specificity | |
| 3-MeOBn | FPR1/FPR2 agonist | Mixed activity |
Analogs with Different Protecting Groups
Alternative benzyl-derived protecting groups exhibit distinct properties:
- N-Benzylmethionine : Lacks the methoxy group, reducing electron donation and making the benzyl group more prone to oxidative cleavage. Lower stability under acidic conditions compared to 4-MeOBn .
- N-(4-Nitrobenzyl)methionine : The electron-withdrawing nitro group increases susceptibility to nucleophilic attack but complicates deprotection due to harsh reductive conditions .
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